molecular formula C23H19N3O2S B11182428 (2Z)-4-oxo-N,3-diphenyl-2-(phenylimino)-1,3-thiazinane-6-carboxamide

(2Z)-4-oxo-N,3-diphenyl-2-(phenylimino)-1,3-thiazinane-6-carboxamide

Cat. No.: B11182428
M. Wt: 401.5 g/mol
InChI Key: ZFGSXLKMIRDNKY-UHFFFAOYSA-N
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Description

(2Z)-4-oxo-N,3-diphenyl-2-(phenylimino)-1,3-thiazinane-6-carboxamide is a complex organic compound that belongs to the class of thiazinanes This compound is characterized by its unique structure, which includes a thiazinane ring, a phenylimino group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-4-oxo-N,3-diphenyl-2-(phenylimino)-1,3-thiazinane-6-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of a thiazinane derivative with a phenylamine derivative under controlled conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the imino and carboxamide groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired compound from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

(2Z)-4-oxo-N,3-diphenyl-2-(phenylimino)-1,3-thiazinane-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the imino group to an amine group.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2Z)-4-oxo-N,3-diphenyl-2-(phenylimino)-1,3-thiazinane-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-2-(Phenylimino)-1,3-thiazolidine-4-one: Shares the thiazolidine ring structure but differs in the functional groups attached.

    (2Z)-2-(Phenylimino)-1-benzothiophen-3(2H)-one: Contains a benzothiophene ring instead of a thiazinane ring.

Uniqueness

(2Z)-4-oxo-N,3-diphenyl-2-(phenylimino)-1,3-thiazinane-6-carboxamide is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and interact with various molecular targets makes it a valuable compound for research and industrial applications.

Biological Activity

The compound (2Z)-4-oxo-N,3-diphenyl-2-(phenylimino)-1,3-thiazinane-6-carboxamide is a member of the thiazine class of heterocyclic compounds, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential applications in medicinal chemistry, including anticancer, antimicrobial, and antiviral activities.

Chemical Structure and Properties

The molecular formula of this compound is C21H16N2O3SC_{21}H_{16}N_2O_3S, with a molecular weight of 468.9 g/mol. Its structure features a thiazine ring fused with phenyl and imino groups, contributing to its biological activity.

PropertyValue
Molecular FormulaC21H16N2O3SC_{21}H_{16}N_2O_3S
Molecular Weight468.9 g/mol
IUPAC NameThis compound

The biological activity of thiazine derivatives often stems from their ability to interact with various biological targets such as enzymes and receptors. The thiazine ring and the phenyl substituents in this compound facilitate binding to these targets, leading to inhibition or activation of specific biochemical pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar thiazine derivatives. For instance, compounds with similar structural motifs have shown selective cytotoxicity against various cancer cell lines:

  • Cytotoxicity : Compounds derived from thiazolidinones have demonstrated significant cytotoxic effects on cancer cell lines such as HeLa and K562. For example, one study reported IC50 values ranging from 8.5 µM to 14.9 µM against K562 cells .
CompoundCell LineIC50 (µM)
Thiazolidinone AK5628.5
Thiazolidinone BHeLa12.7

Antimicrobial Activity

Thiazine derivatives are also recognized for their antimicrobial properties. Compounds similar to this compound have been evaluated for their effectiveness against Gram-positive and Gram-negative bacteria.

  • Activity Spectrum : In vitro studies indicate that certain thiazolidinone derivatives exhibit strong antibacterial activity against strains like Staphylococcus aureus and Escherichia coli .

Antiviral Activity

The antiviral potential of thiazine compounds is another area of interest. Some derivatives have shown efficacy against viruses such as Yellow Fever Virus (YFV), with specific compounds demonstrating EC50 values lower than established antiviral agents like ribavirin .

Case Studies

  • Anticancer Study : A study evaluated a series of thiazolidinone derivatives for their anticancer properties. The results indicated that several compounds exhibited significant cytotoxicity against breast and lung cancer cell lines compared to standard chemotherapeutics .
  • Antimicrobial Evaluation : Another research focused on synthesizing new thiazolidinones and testing them against various bacterial strains. The most active derivative showed promising results against Gram-positive bacteria with an MIC value significantly lower than that of conventional antibiotics .

Properties

Molecular Formula

C23H19N3O2S

Molecular Weight

401.5 g/mol

IUPAC Name

4-oxo-N,3-diphenyl-2-phenylimino-1,3-thiazinane-6-carboxamide

InChI

InChI=1S/C23H19N3O2S/c27-21-16-20(22(28)24-17-10-4-1-5-11-17)29-23(25-18-12-6-2-7-13-18)26(21)19-14-8-3-9-15-19/h1-15,20H,16H2,(H,24,28)

InChI Key

ZFGSXLKMIRDNKY-UHFFFAOYSA-N

Canonical SMILES

C1C(SC(=NC2=CC=CC=C2)N(C1=O)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4

Origin of Product

United States

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